molecular formula C20H22N4O7S3 B2382644 Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865247-71-8

Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2382644
CAS No.: 865247-71-8
M. Wt: 526.6
InChI Key: IZYAFCOSIFAZGT-XDOYNYLZSA-N
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Description

This compound features a benzothiazole core substituted at position 6 with a sulfamoyl group (-SO₂NH₂) and at position 2 with an imino-linked 4-(dimethylsulfamoyl)benzoyl moiety.

Properties

IUPAC Name

ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O7S3/c1-4-31-18(25)12-24-16-10-9-15(33(21,27)28)11-17(16)32-20(24)22-19(26)13-5-7-14(8-6-13)34(29,30)23(2)3/h5-11H,4,12H2,1-3H3,(H2,21,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYAFCOSIFAZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole core, which is known for its diverse biological activities. The synthesis of such compounds often involves multiple steps, including the formation of key intermediates and the strategic substitution of functional groups to enhance biological efficacy.

Synthesis Pathway

  • Starting Materials : The synthesis typically begins with benzothiazole derivatives.
  • Reactions : Key reactions may include:
    • N-acylation to introduce the dimethylsulfamoyl group.
    • Formation of imine linkages to connect various aromatic rings.
    • Acetylation to yield the final ethyl ester.

Table 1: Summary of Synthetic Steps

StepReaction TypeKey ReagentsOutcome
1N-acylationDimethylsulfamideFormation of sulfamoyl derivative
2Imine formationAldehyde + amineCreation of imine linkage
3AcetylationAcetic anhydrideFinal ethyl ester product

Antimicrobial Properties

Research indicates that compounds with a benzothiazole structure often exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and fungi.

Case Studies

  • Antibacterial Activity : A study demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Antifungal Activity : In vitro assays revealed that the compound effectively inhibited the growth of Candida albicans, suggesting its potential as an antifungal agent.

Table 2: Biological Activity Summary

Activity TypeTest OrganismMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus8
AntibacterialEscherichia coli16
AntifungalCandida albicans32

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Sulfamoyl Group at Position 6 : Common across all analogues, this group is critical for hydrogen bonding and interactions with biological targets, such as enzymes or receptors .
  • Benzoyl Substituent Variations :
    • Dimethylsulfamoyl (Target Compound) : The electron-withdrawing nature of this group may stabilize the molecule and enhance binding to electron-rich active sites, a feature observed in sulfonamide-based antibiotics .
    • Chloro () : Halogen atoms like chlorine often improve binding affinity via hydrophobic and halogen-bonding interactions, as seen in herbicide analogs .
    • Benzyl () : The bulky benzyl group increases lipophilicity, which could enhance tissue penetration but reduce aqueous solubility .

Pharmacological and Industrial Relevance

  • Herbicidal Potential: Structural parallels to sulfonylurea herbicides () suggest possible acetyl-CoA carboxylase or acetolactate synthase inhibition .
  • Antimicrobial Activity : Benzothiazoles with sulfamoyl groups (e.g., ) exhibit antibiotic properties, implying similar mechanisms for the target compound .

Q & A

Basic Synthesis and Characterization

Q: What are the standard protocols for synthesizing Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate? A: Synthesis typically involves multi-step organic reactions starting from benzothiazole and sulfamoyl precursors. Key steps include coupling the 4-(dimethylsulfamoyl)benzoyl group to the benzothiazole core via imine formation, followed by esterification. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like DMAP for esterification) must be tightly controlled to avoid side reactions. Characterization employs Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing Z/E isomers via coupling constants) and Mass Spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Synthesis Optimization

Q: How can researchers address low yields during the final esterification step of this compound? A: Low yields often arise from steric hindrance at the benzothiazole nitrogen or competing hydrolysis. Methodological improvements include:

  • Solvent Optimization : Use anhydrous DMF or THF to minimize water interference.
  • Catalyst Screening : Test alternative catalysts like HOBt/DCC for amide bond formation.
  • Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) to stabilize intermediates.
  • In Situ Monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reagent stoichiometry dynamically .

Basic Biological Activity

Q: What biological activities are associated with this compound’s structural analogs? A: Benzothiazole-sulfonamide hybrids exhibit:

  • Antimicrobial Activity : MIC values <10 µM against Gram-positive bacteria (e.g., S. aureus) due to sulfamoyl group interactions with dihydropteroate synthase.
  • Anticancer Potential : IC₅₀ ~15 µM in HeLa cells via ROS generation and caspase-3 activation.
  • Enzyme Inhibition : Competitive inhibition of carbonic anhydrase IX (Ki ~50 nM) .

Advanced Structure-Activity Relationship (SAR) Analysis

Q: How does the dimethylsulfamoyl substituent influence target selectivity compared to pyrrolidine-sulfonyl analogs? A: The dimethylsulfamoyl group enhances lipophilicity (logP +0.5) and target affinity due to its electron-withdrawing nature, which stabilizes π-π stacking with aromatic residues in enzyme active sites. In contrast, pyrrolidine-sulfonyl analogs show higher solubility but reduced membrane permeability. SAR studies recommend:

  • Computational Docking : Use AutoDock Vina to compare binding poses with COX-2 or EGFR targets.
  • Comparative Assays : Test both analogs in parallel for IC₅₀ shifts under identical conditions .

Basic Stability and Reactivity

Q: What are the stability considerations for this compound under laboratory storage conditions? A: The compound is sensitive to:

  • Hydrolysis : Degrades in aqueous buffers (t₁/₂ ~24 hrs at pH 7.4). Store in anhydrous DMSO at -20°C.
  • Light : Photooxidation of the benzothiazole moiety occurs under UV light; use amber vials.
  • Thermal Decomposition : Above 60°C, the ester group undergoes β-elimination. Monitor via TGA .

Advanced Reactivity in Functionalization

Q: What strategies enable selective functionalization of the sulfamoyl group without disrupting the benzothiazole core? A: The sulfamoyl group (-SO₂NH₂) undergoes nucleophilic substitution at sulfur. Methodological approaches include:

  • Protection/Deprotection : Use Boc-anhydride to protect the amine during alkylation.
  • Metal-Catalyzed Cross-Coupling : Employ Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling with aryl boronic acids.
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to introduce triazole moieties .

Data Contradiction Analysis

Q: How should researchers reconcile conflicting reports on this compound’s cytotoxicity across cell lines? A: Discrepancies often stem from:

  • Cell Line Variability : Differences in efflux pump expression (e.g., MDR1 in HepG2 vs. A549).
  • Assay Conditions : Viability assays (MTT vs. resazurin) yield divergent IC₅₀ values.
  • Solution Stability : Degradation during incubation alters effective concentrations.
    Resolution :

Standardize assays using a single cell line (e.g., NIH/3T3 for baseline).

Validate compound stability via LC-MS at assay endpoints.

Use siRNA knockdown to isolate target-specific effects .

Advanced Pharmacokinetic Profiling

Q: What in vitro models are optimal for predicting this compound’s metabolic stability? A: Prioritize:

  • Liver Microsomes : Human vs. rodent S9 fractions to assess CYP450-mediated oxidation.
  • PAMPA Assays : Measure passive diffusion (Pe ~1 × 10⁻⁶ cm/s indicates poor BBB penetration).
  • Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction (fu <5% suggests high tissue retention).
    Data Interpretation : Correlate metabolic half-life (t₁/₂ >60 mins in human microsomes) with in vivo clearance rates .

Methodological Validation of Biological Targets

Q: How can researchers confirm the compound’s mechanism of action in enzyme inhibition? A: Use a tiered approach:

Enzymatic Assays : Measure initial velocity (V₀) under varying substrate concentrations (Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition).

Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry (n).

Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) using SHELX for structure refinement .

Computational Modeling for Optimization

Q: Which computational tools are recommended for optimizing this compound’s bioavailability? A:

  • ADMET Prediction : SwissADME to estimate logP, H-bond donors, and PSA.
  • Molecular Dynamics (MD) : GROMACS for simulating membrane permeability.
  • QSAR Models : Build using RDKit descriptors to predict IC₅₀ against related targets.
    Case Study : A 2-nitroimidazole analog showed 30% improved oral bioavailability after MD-guided methyl group addition at C-3 .

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